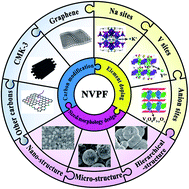A comprehensive review on the fabrication, modification and applications of Na3V2(PO4)2F3 cathodes
Journal of Materials Chemistry A Pub Date: 2020-09-25 DOI: 10.1039/D0TA07872G
Abstract
Na-ion batteries (SIBs) have garnered tremendous interest due to their unique advantages of high safety, abundant Na resources, and low cost. Great research efforts of SIBs have been devoted to the exploitation and in-depth mechanism investigation of high-performance electrode materials. Among the various cathodes, Na3V2(PO4)2F3 (NVPF), a representative member of Na superionic conductor (NASICON) structured compounds, has been considered to be a promising candidate because of its superior structural stability, fast ion transport, high operating potential and so on. However, its electrochemical performance and future large-scale applications have been hindered by the relatively low electronic conductivity and high cost of NVPF. This review emphasizes the crystal structure and Na storage mechanisms together with synthetic methods of NVPF, and then summarizes various proposed strategies including carbon coating, element doping, size and morphology design, etc. to meliorate the electrochemical performance of NVPF. Additionally, the applications of the NVPF cathode in other battery systems are included. Finally, our perspectives on the subsequent research and optimization of NVPF are also shared. This review not only is a comprehensive summary of NVPF for the first time but also provides a good reference for the rational design of high-performance NVPF in the future.


Recommended Literature
- [1] Ultrathin porous NiO nanoflake arrays on nickel foam as an advanced electrode for high performance asymmetric supercapacitors†
- [2] Molecular design on isoxazolone-based derivatives with large second-order harmonic generation effect and terahertz wave generation†
- [3] Copper ferrite–graphene hybrid: a highly efficient magnetic catalyst for chemoselective reduction of nitroarenes†
- [4] Weaving an infinite 3-D supramolecular network via AuI⋯AuIII aurophilicity and C–H⋯Cl hydrogen bonding†
- [5] Visualising the equilibrium distribution and mobility of organic contaminants in soil using the chemical partitioning space†
- [6] Microporous polytetrafluoroethylene tube separator for the determination of beryllium by flow injection-or suction-flow-solvent extraction followed by inductively coupled plasma atomic emission spectrometry
- [7] Ascertaining genuine SERS spectra of p-aminothiophenol
- [8] Thermo-curable and photo-patternable polysiloxanes and polycarbosiloxanes by a facile Piers–Rubinsztajn polycondensation and post-modification†
- [9] Dark matters: black-PDMS nanocomposite for opaque microfluidic systems
- [10] Double transition metal MXenes with wide band gaps and novel magnetic properties†‡

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 12025-32-0









